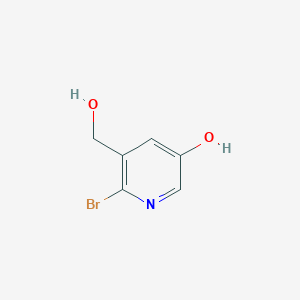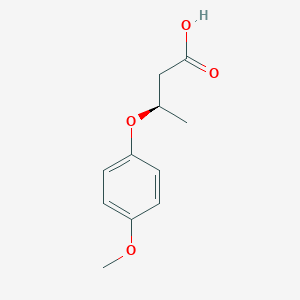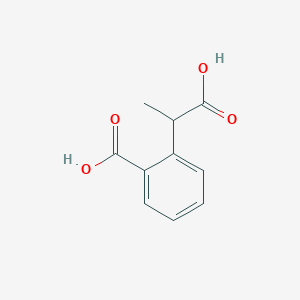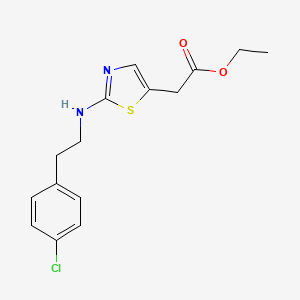
2-(4-(2,3-Dichlorophenyl)-6-hydroxy-1H-indol-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(2,3-Dichlorophenyl)-6-hydroxy-1H-indol-3-yl)acetic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(2,3-Dichlorophenyl)-6-hydroxy-1H-indol-3-yl)acetic acid typically involves multiple steps. One common method starts with the esterification of 2-(1H-indol-3-yl)acetic acid using a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate. This intermediate is then reacted with hydrazine hydrate in methanol to produce 2-(1H-indol-3-yl)acetohydrazide. The final step involves the reaction of this hydrazide with 2,3-dichlorophenylboronic acid under basic conditions to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic route to ensure high yield and purity, along with the use of industrial-grade reagents and solvents.
化学反应分析
Types of Reactions: 2-(4-(2,3-Dichlorophenyl)-6-hydroxy-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the indole nitrogen or the phenyl ring.
Common Reagents and Conditions:
Oxidation: DDQ in the presence of a protic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles in the presence of a base like sodium carbonate.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole or phenyl derivatives.
科学研究应用
2-(4-(2,3-Dichlorophenyl)-6-hydroxy-1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
作用机制
The mechanism of action of 2-(4-(2,3-Dichlorophenyl)-6-hydroxy-1H-indol-3-yl)acetic acid involves its interaction with various molecular targets. The compound is known to bind to specific receptors and enzymes, modulating their activity. For example, it may interact with serotonin and dopamine receptors, similar to other indole derivatives . This interaction can lead to various physiological effects, including changes in neurotransmitter levels and receptor activity.
相似化合物的比较
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
2-(1H-indol-3-yl)acetic acid: A precursor in the synthesis of the target compound.
2,3-Dichlorophenylboronic acid: Used in the synthesis of the target compound.
Uniqueness: 2-(4-(2,3-Dichlorophenyl)-6-hydroxy-1H-indol-3-yl)acetic acid is unique due to the presence of both the indole and dichlorophenyl moieties, which confer distinct chemical and biological properties
属性
分子式 |
C16H11Cl2NO3 |
|---|---|
分子量 |
336.2 g/mol |
IUPAC 名称 |
2-[4-(2,3-dichlorophenyl)-6-hydroxy-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C16H11Cl2NO3/c17-12-3-1-2-10(16(12)18)11-5-9(20)6-13-15(11)8(7-19-13)4-14(21)22/h1-3,5-7,19-20H,4H2,(H,21,22) |
InChI 键 |
FWENTXHTOQKYIX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C3C(=CC(=C2)O)NC=C3CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylbutanamide](/img/structure/B13087513.png)






![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13087572.png)


![[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate](/img/structure/B13087592.png)
![N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-aminopropanamide](/img/structure/B13087602.png)
